2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate
Overview
Description
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)
. This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is a solid substance that is stored at room temperature . It has a molecular weight of 316.35 .Scientific Research Applications
Organic Synthesis and Molecular Structure
Research has focused on the synthesis and characterization of chiral compounds related to 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate. For instance, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction. This compound showcases the bicyclo[2.2.2]octane structure, featuring lactone and piperidine groups, and was characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry, with its structure confirmed through X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Novel Synthesis Methods
Another study focused on the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol, utilizing a novel continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts. This method demonstrates a high selectivity for the desired product and offers an efficient pathway for the preparation of valuable pharmaceutical intermediates (Szabó, Tamás, Faigl, Éles, & Greiner, 2019).
Application in Drug Discovery
Research into the synthesis of novel and conformationally constrained bridged amino acids has yielded compounds containing both morpholine and pyrrolidine motifs, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid. These compounds serve as compact modules for drug discovery, aiding in the optimization of physicochemical and pharmacokinetic properties of drug candidates (Wu, Buyu, Tang, Zhu, Shen, Haixia, & Taishan, 2016).
Safety And Hazards
This compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .
properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHSLHBTQUHNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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